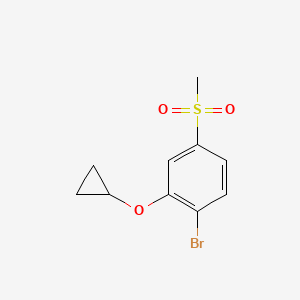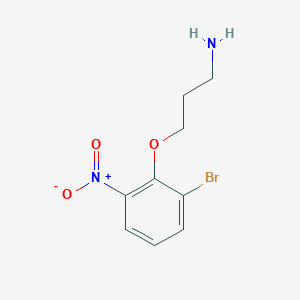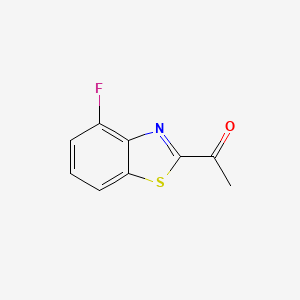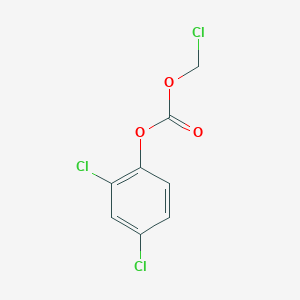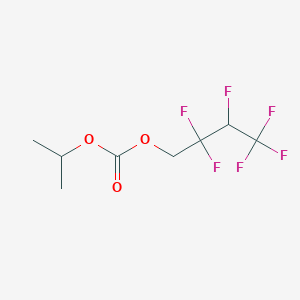
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate is a fluorinated organic compound with the molecular formula C8H10F6O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate typically involves the reaction of hexafluorobutanol with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isopropyl carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form hexafluorobutanol and isopropyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Aplicaciones Científicas De Investigación
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biomedical Research: Due to its unique properties, it is explored for use in drug delivery systems and biomedical coatings.
Material Science: It is used in the development of advanced materials with specific surface properties, such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate involves its interaction with various molecular targets. In polymer chemistry, it acts as a building block that imparts fluorinated properties to the resulting polymers. In biomedical applications, it can modify the surface properties of materials to enhance biocompatibility and reduce protein adsorption .
Comparación Con Compuestos Similares
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate can be compared with other fluorinated compounds such as:
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Similar in structure but used primarily in the synthesis of methacrylate-based polymers.
2,2,3,4,4,4-Hexafluorobutyl acrylate: Another similar compound used in the production of acrylate polymers.
Hexafluorobutanol: The alcohol precursor used in the synthesis of various fluorinated compounds.
Each of these compounds has unique properties and applications, but this compound is particularly valued for its role in creating fluorinated polymers with specific desired properties.
Propiedades
Fórmula molecular |
C8H10F6O3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
2,2,3,4,4,4-hexafluorobutyl propan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-4(2)17-6(15)16-3-7(10,11)5(9)8(12,13)14/h4-5H,3H2,1-2H3 |
Clave InChI |
XTGDJNNBJLPWJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


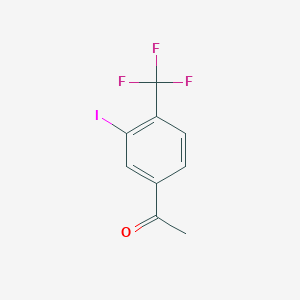
![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)

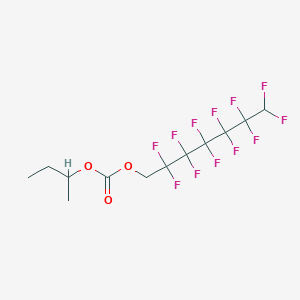
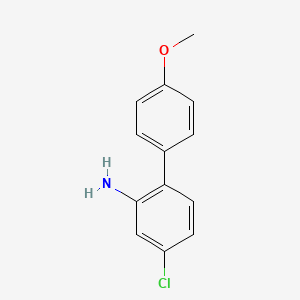
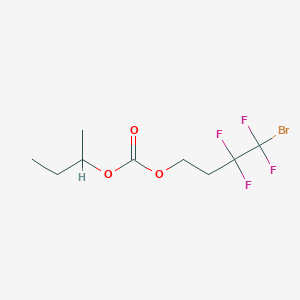

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
